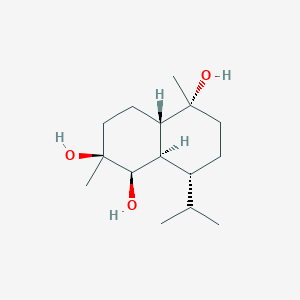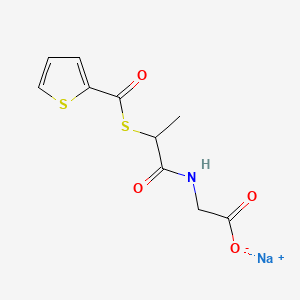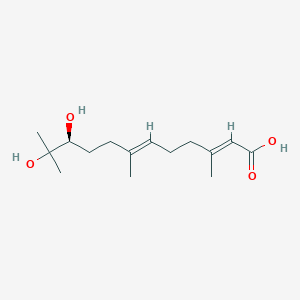
(10S)-Juvenile hormone III acid diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10S)-Juvenile hormone III acid diol is a sesquiterpenoid.
Wissenschaftliche Forschungsanwendungen
Affinity for Juvenile Hormone Binding Proteins
- Synthesis and Affinity: The (10S)-enantiomer of juvenile hormone III has been synthesized and tested for its affinity to the juvenile hormone-specific binding protein of Manduca sexta. The 10S enantiomer demonstrated significantly lower binding activity compared to its 10R counterpart, indicating a selective affinity of these proteins for specific enantiomers (Schooley & Bergot, 1978).
Metabolism in Insects
- Catabolism in Locusts: Research has shown that (10R)-juvenile hormone III, the natural enantiomer of juvenile hormone III, is majorly catabolized into JH III acid diol in the adult female Locusta migratoria (Debernard & Couillaud, 1994).
- Catabolism in Manduca sexta: Studies have revealed that in Manduca sexta larvae, juvenile hormone III and its homologues are metabolized to polar metabolites, especially the JH acid-diol, and an unknown compound (Halarnkar et al., 1993).
Intrinsic Synthesis in Insect Organs
- Synthesis in Locust Corpora Allata: Juvenile hormone III 10-11-diol is intrinsically synthesized and released from the corpora allata of adult locust females, along with JH-III, suggesting a role in the control of JH-III levels in locusts (Gadot et al., 1987).
Assays and Detection Methods
- Radioimmunoassay Development: A radioimmunoassay for insect juvenile hormones and their diol derivatives has been developed, facilitating the detection and measurement of juvenile hormone III diols (Strambi et al., 2005).
- Juvenile Hormone Assay: A quantitative assay using the haemolymph juvenile hormone binding protein (JHBP) of Locusta migratoria has been developed for juvenile hormone III, which also includes the measurement of JH III diol (Glinka et al., 1995).
Biosynthesis and Metabolism in Mosquitoes
- Biosynthesis in Aedes aegypti: Research has shown that in Aedes aegypti, juvenile hormone III is synthesized from methyl farnesoate and metabolized to various forms including JH III diol acid (Borovsky et al., 1992).
Role in Development and Reproduction
- Juvenile Hormone Action in Drosophila: Juvenile hormone III, including its diol forms, is found to influence protein synthesis in male accessory glands of Drosophila melanogaster, indicating a role in reproductive processes (Yamamoto et al., 1988).
Eigenschaften
Produktname |
(10S)-Juvenile hormone III acid diol |
|---|---|
Molekularformel |
C15H26O4 |
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
(2E,6E,10S)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid |
InChI |
InChI=1S/C15H26O4/c1-11(8-9-13(16)15(3,4)19)6-5-7-12(2)10-14(17)18/h6,10,13,16,19H,5,7-9H2,1-4H3,(H,17,18)/b11-6+,12-10+/t13-/m0/s1 |
InChI-Schlüssel |
UULZSWLWBGEDTD-WGRJTNITSA-N |
Isomerische SMILES |
C/C(=C\CC/C(=C/C(=O)O)/C)/CC[C@@H](C(C)(C)O)O |
Kanonische SMILES |
CC(=CCCC(=CC(=O)O)C)CCC(C(C)(C)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



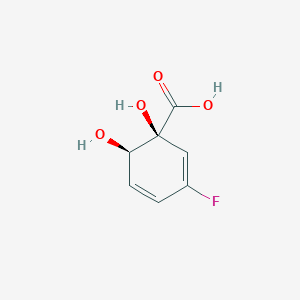


![sodium;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonate](/img/structure/B1260765.png)
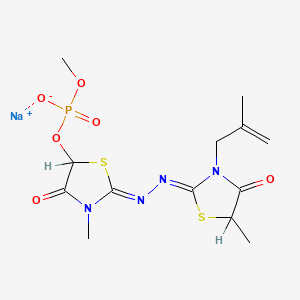
![(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B1260769.png)

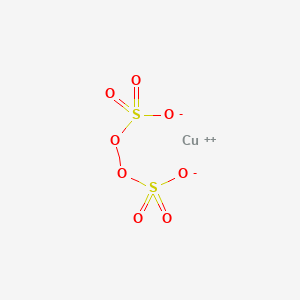


![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine;2,3-dihydroxybutanedioic acid](/img/structure/B1260779.png)
